Carbasulam

Description

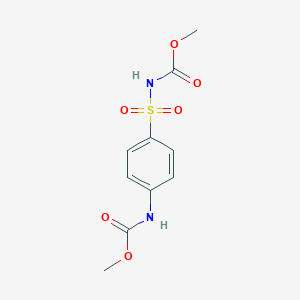

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[4-(methoxycarbonylamino)phenyl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c1-17-9(13)11-7-3-5-8(6-4-7)19(15,16)12-10(14)18-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFLDKYLDUZSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041755 | |

| Record name | Carbasulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773-37-1 | |

| Record name | Carbasulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001773371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbasulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBASULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T3H0AML4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Carbasulam

Acetohydroxyacid Synthase (AHAS) Inhibition as a Primary Mechanism

Carbasulam is classified, in certain applications, as a herbicide that acts through the inhibition of acetohydroxyacid synthase (AHAS) herts.ac.ukherts.ac.ukregulations.govoapi.intgoogle.comgoogle.comgoogleapis.com. AHAS, also known as acetolactate synthase (ALS), is a crucial enzyme found in plants, bacteria, and fungi, but not in animals, making it an attractive target for herbicides smartsociety.orgrcsb.org.

Molecular Basis of AHAS Enzyme Interaction

AHAS catalyzes the first committed step in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine smartsociety.orgrcsb.org. This reaction involves the condensation of two molecules of pyruvate (B1213749) or one molecule of pyruvate and one molecule of 2-oxobutanoate (B1229078) genome.jp. Herbicides targeting AHAS, including certain sulfonylureas and other chemical classes, typically bind to a specific site on the enzyme, interfering with its catalytic activity smartsociety.orgrcsb.org. While specific detailed molecular interaction studies for this compound and AHAS were not extensively provided in the search results, research on other AHAS inhibitors, such as sulfonylureas and triazolopyrimidines like penoxsulam, indicates that these molecules bind near the active site, often involving interactions with specific amino acid residues smartsociety.orgrcsb.orgnih.gov. This binding prevents the natural substrates from accessing or being processed by the enzyme.

Biochemical Pathways Disrupted in Target Organisms

The primary biochemical pathway disrupted by AHAS inhibition is the biosynthesis of branched-chain amino acids smartsociety.orgrcsb.org. Since these amino acids are essential for protein synthesis and other cellular processes, their depletion due to AHAS inhibition leads to the cessation of cell division and growth in susceptible organisms, particularly plants smartsociety.org. This disruption ultimately results in the herbicidal effect observed with this compound in agricultural contexts herts.ac.ukherts.ac.ukregulations.govoapi.intgoogle.comgoogle.comgoogleapis.com. The lack of this pathway in animals explains the selective toxicity of AHAS-inhibiting herbicides to plants smartsociety.orgrcsb.org.

Studies on Resistance Development and Mitigation Strategies

Resistance to AHAS-inhibiting herbicides is a significant concern in weed management oapi.intgoogle.comgoogle.comgoogleapis.comnih.govgoogle.com. Various mechanisms can lead to resistance, including point mutations in the AHAS gene that alter the enzyme's binding site, reducing the herbicide's affinity smartsociety.org. Other mechanisms can involve increased herbicide metabolism or reduced translocation google.com. Studies on resistance development highlight the evolutionary capacity of weeds to adapt to chemical control methods google.comgoogleapis.comgoogle.com. Mitigation strategies to combat resistance include the implementation of integrated weed management practices, such as rotating herbicides with different mechanisms of action, using herbicide mixtures, and employing non-chemical control methods oapi.intgoogle.comgoogle.comgoogleapis.comgoogle.com. Understanding the molecular basis of resistance is crucial for developing new herbicides and resistance management strategies smartsociety.orgresearchgate.net.

Kinase Inhibition as a Reported Mechanism

Beyond its role as an AHAS inhibitor, this compound has also been reported to act as an inhibitor of protein kinases biosynth.com. This mechanism is particularly highlighted in the context of its potential as an anticancer agent biosynth.com. Protein kinases are enzymes that play critical roles in various cellular processes, including signal transduction, cell growth, differentiation, and apoptosis, by catalyzing the phosphorylation of proteins biosynth.comnih.govimrpress.comfrontiersin.org.

Identification and Characterization of Targeted Protein Kinases

Research indicates that this compound can inhibit several protein kinases, including Akt, ERK1/2, and JNK1/2 biosynth.com. These kinases are key components of signaling pathways that are often dysregulated in diseases such as cancer, influencing cell proliferation, survival, and migration biosynth.comimrpress.commdpi.com. Akt (Protein Kinase B) is involved in cell survival and growth pathways. imrpress.commdpi.com ERK1/2 (Extracellular signal-regulated kinases 1/2) and JNK1/2 (c-Jun N-terminal kinases 1/2) are members of the Mitogen-Activated Protein Kinase (MAPK) family, which regulates various cellular responses to stimuli imrpress.comnih.gov. The inhibition of these kinases by this compound is suggested to contribute to its reported effects on inhibiting the growth of certain cancer cells by inducing apoptosis biosynth.com.

Analysis of Molecular Docking and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a protein target and to estimate the strength of the interaction (binding affinity) openaccessjournals.comnih.govnih.govmdpi.com. This method is valuable in understanding the molecular interactions between a compound and its target enzyme or receptor openaccessjournals.comnih.gov. While the search results mention that this compound acts by binding to protein kinases biosynth.com, specific detailed data from molecular docking or binding affinity studies explicitly for this compound with Akt, ERK1/2, or JNK1/2 were not found in the provided snippets. Such studies typically involve computational simulations to model the interaction between the ligand (this compound) and the protein's binding site, evaluating factors like hydrogen bonding, Van der Waals forces, and electrostatic interactions to predict the stability of the complex and the binding affinity openaccessjournals.comnih.gov. The absence of specific data in the search results means detailed findings on the molecular interactions and binding affinities of this compound with these kinases cannot be presented here.

Investigation of Cellular Signaling Pathway Modulation

While the primary established mechanism of this compound relates to AHAS/ALS inhibition in plants, the modulation of cellular signaling pathways is a broader area of biological research. Cellular signaling pathways involve a series of molecular events that transmit signals within a cell, often initiated by extracellular stimuli binding to receptors. wikipedia.orgmdpi.com These pathways regulate various cellular functions, including growth, differentiation, and survival. mdpi.comberkeley.edu Examples of important cellular signaling pathways include NF-κB, MAPK, Wnt, Notch, Akt, and p53 pathways, which are often investigated in the context of diseases like cancer. researchgate.netscientificarchives.com

Research into this compound's potential anti-cancer activity suggests an interaction with cellular processes that lead to apoptosis cymitquimica.com. Apoptosis, or programmed cell death, is a complex process regulated by various signaling pathways. While specific details on how this compound modulates these pathways to induce apoptosis are not extensively detailed in the provided search results, the reported anti-cancer activity implies an interaction with cellular signaling networks controlling cell survival and death. cymitquimica.comresearchgate.net

Exploration of Other Reported Biological Activities and Potential Mechanisms

Apart from its herbicidal function via AHAS/ALS inhibition google.com and potential anti-cancer activity involving apoptosis induction cymitquimica.com, this compound has been broadly mentioned in the context of pesticidal utilities against various pests, including those in the phyla Nematoda, Arthropoda, and Mollusca. epo.orgoapi.int This suggests a potential for a wider spectrum of biological activities beyond just herbicidal effects.

The classification of this compound within the carbanilate and sulfonamide groups herts.ac.uk provides context for its potential mechanisms. Sulfonamide herbicides are known for AHAS/ALS inhibition google.com. Carbamate (B1207046) pesticides, in general, are known for their broad spectrum of biological activity and are used as insecticides or fungicides, often by inhibiting acetylcholinesterase. tubitak.gov.trnih.gov However, this compound is specifically listed as a carbanilate herbicide tubitak.gov.tr, and its primary reported mechanism in the context of herbicide use is AHAS/ALS inhibition google.com.

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Approaches in Carbasulam Synthesis

No specific catalytic approaches used directly in the synthesis of this compound were identified in the provided information. Catalysis plays a crucial role in many synthetic reactions, including those for producing various organic compounds and industrial chemicals doe.govmdpi.comchemrxiv.orgrsc.org. The quality of catalysts is considered a key factor in successful synthesis reactions mt.com.

Reaction Kinetics and Thermodynamics of Synthetic Pathways

Information regarding the reaction kinetics and thermodynamics specifically of the synthetic pathways for this compound was not found in the search results. Understanding reaction kinetics and thermodynamics is essential for optimizing reaction conditions, maximizing yield, and minimizing byproducts in chemical synthesis mt.commdpi.com. Studies on reaction kinetics and thermodynamics have been conducted for various synthesis reactions, such as methanol (B129727) synthesis and ammonia (B1221849) synthesis rsc.orgutwente.nl.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Essential Structural Elements for Bioactivity

Identifying the essential structural elements involves determining which parts of a molecule are critical for its interaction with a biological target and subsequent activity. For compounds like Carbasulam, which contain both carbamate (B1207046) and sulfonamide functionalities, both moieties are likely contributors to its herbicidal activity. herts.ac.ukgoogle.com Herbicides often exert their effects by inhibiting specific enzymes or disrupting vital plant processes. google.comresearchgate.net While the specific mode of action for this compound is not detailed in the provided results, related herbicides like sulfonylureas and sulfonamides are known to inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), an enzyme involved in the synthesis of branched-chain amino acids in plants. google.com The presence of the sulfonylurea-like moiety in this compound suggests a potential interaction with this or a similar enzymatic target.

Impact of Substituents on Biological Potency and Selectivity

The introduction or modification of substituents on a molecular scaffold can significantly alter its biological potency and selectivity. taylorandfrancis.comnih.govrsc.orgrsc.org Substituent effects can be electronic (e.g., electron-donating or withdrawing groups), steric (related to the size and shape of the substituent), or lipophilic (affecting the molecule's solubility and membrane permeability). rsc.orgrsc.org These changes can influence how strongly and specifically a compound binds to its target, its metabolic stability, and its distribution within an organism. Studies on other classes of compounds, such as fluorinated bambusurils and estrogenic compounds, demonstrate how substituent variations impact transport activity, potency, and receptor subtype selectivity. nih.govrsc.org Although specific data on this compound derivatives is not available here, the general principles of substituent effects would apply to modifications of its phenyl ring, sulfonyl group, or carbamate moieties, potentially leading to altered herbicidal efficacy or spectrum.

Conformational Analysis and Bioactive Conformations

Conformational analysis explores the various three-dimensional shapes a molecule can adopt due to rotation around single bonds. irbbarcelona.orgub.edunih.govleidenuniv.nl The "bioactive conformation" is the specific three-dimensional arrangement of a molecule that is recognized by and binds to its biological target to elicit a response. irbbarcelona.orgub.edu Predicting this conformation is a significant challenge in drug and pesticide design. irbbarcelona.org Computational methods, including molecular mechanics and quantum mechanics calculations, are used to explore the conformational landscape and estimate the relative stability of different conformers. nih.govnih.gov For many drug-like molecules, the bioactive conformation is often close in energy to the most stable conformation in solution, though exceptions exist, particularly for molecules involved in ionic interactions or very large structures. ub.edunih.gov The flexibility of this compound due to rotatable bonds would allow for multiple conformations, and its interaction with a target enzyme like AHAS/ALS would likely involve a specific bioactive conformation that complements the enzyme's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that seeks to establish a mathematical relationship between the structural properties (represented by molecular descriptors) of a set of compounds and their biological activity. dibru.ac.inslideshare.netneovarsity.orgresearchgate.net These models can then be used to predict the activity of new, untested compounds. dibru.ac.inneovarsity.org

Development and Validation of Predictive Computational Models

The development of a QSAR model typically involves several steps: data set preparation (including curation of structures and biological activities), calculation and selection of molecular descriptors, model building using statistical methods, and rigorous validation. dibru.ac.inneovarsity.orguniroma1.itcore.ac.uknih.gov Molecular descriptors can capture various structural and physicochemical properties, including electronic, steric, and lipophilic features. slideshare.netimist.ma Different modeling algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), can be employed depending on the complexity of the structure-activity relationship. slideshare.netneovarsity.orgimist.ma While no specific QSAR studies on this compound are presented, QSAR has been applied to other carbamate compounds to identify crucial structural descriptors related to biological activity and predict the activity of analogues. nih.gov

Statistical Methodologies for QSAR Model Assessment

Rigorous statistical validation is essential to ensure the reliability and predictive power of QSAR models. neovarsity.orguniroma1.itnih.govresearchgate.net This involves both internal and external validation techniques. neovarsity.orgnih.govimist.maresearchgate.net Common statistical metrics used for assessment include the correlation coefficient (R²), which measures how well the model fits the training data, and the cross-validated correlation coefficient (Q² or R²cv), which indicates the model's internal predictive power. imist.maresearchgate.net External validation, using a separate test set of compounds not included in the training data, provides a more realistic assessment of the model's ability to predict the activity of unseen molecules. neovarsity.orgimist.maresearchgate.net Metrics like the external predictive power (R²test) are used for this purpose. imist.ma Other techniques, such as the assessment of the applicability domain (e.g., using Williams' plot), are used to define the chemical space for which the model's predictions are considered reliable. imist.maresearchgate.net

Structural Insights into this compound-Target Interactions

Understanding the structural basis of how this compound interacts with its biological target provides crucial insights for rational design. This involves studying the molecular forces and interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that govern the binding process. For herbicides targeting enzymes like AHAS/ALS, structural studies of the enzyme and computational techniques like molecular docking can help elucidate the binding mode and identify key amino acid residues involved in the interaction. nih.gov While specific structural data for this compound bound to its target is not available in the provided text, studies on other inhibitors of similar enzymes or related classes of compounds (like other carbamates or sulfonylureas) would provide general principles about the types of interactions that might be involved. For instance, studies on carbamate acetylcholinesterase inhibitors have used 3D-QSAR and contour map analyses to reveal the importance of steric, electrostatic, and hydrophobic factors for activity, with hydrophobicity often playing a major role due to the nature of the enzyme's active site. nih.gov

Computational Chemistry and Theoretical Chemical Studies

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic nature of molecules. For carbasulam, these studies would be crucial in detailing its reactivity and the underlying mechanisms of its herbicidal action.

An analysis of this compound's electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density that are critical for intermolecular interactions. The sulfonyl and carbamate (B1207046) groups are key features of this compound's structure. Computational studies on similar sulfonyl-containing compounds suggest that the bonding around the sulfur atom is highly polarized. Natural Bond Orbital (NBO) analysis would likely show significant positive charge on the sulfur atom and negative charges on the oxygen atoms of the sulfonyl group, making this moiety a potential site for electrostatic interactions.

The carbamate linkage is another area of interest. The nitrogen and carbonyl oxygen atoms would possess lone pairs of electrons, making them potential hydrogen bond acceptors. The electronic properties of this compound could be modulated by introducing different substituent groups on the phenyl ring. For instance, electron-withdrawing or electron-donating groups would alter the charge distribution across the entire molecule, which could, in turn, influence its binding affinity to target enzymes.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and a Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -7.2 | -1.5 | 5.7 |

| 4-Chloro-carbasulam | -7.4 | -1.8 | 5.6 |

This hypothetical data suggests that the addition of an electron-withdrawing chloro group would lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), potentially affecting the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack.

Theoretical studies are invaluable for mapping out the potential reaction pathways for a molecule like this compound, such as its degradation in the environment or its metabolic fate. A key reaction for carbamate pesticides is hydrolysis, which can proceed through different mechanisms depending on the pH.

Quantum chemical calculations could be employed to model the hydrolysis of this compound's carbamate bond. This would involve identifying the transition state structures for acid-catalyzed, neutral, and base-catalyzed hydrolysis. By calculating the activation energies for each pathway, the most favorable degradation route under different environmental conditions could be predicted. For many carbamates, alkaline hydrolysis is a significant degradation pathway. Theoretical studies on the hydrolysis of other carbamates have detailed the stepwise mechanism, often involving a tetrahedral intermediate.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques offer a dynamic view of this compound's behavior, from its preferred three-dimensional shape to its interactions with biological macromolecules.

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis through molecular mechanics or quantum chemical methods would identify the low-energy shapes that this compound is likely to adopt. The molecule possesses several rotatable bonds, particularly around the sulfonyl and carbamate groups, leading to a complex potential energy surface.

Computational searches for the most stable conformers of sulfonylurea herbicides, which are structurally related to this compound, have shown that intramolecular hydrogen bonds often play a crucial role in stabilizing certain conformations. epo.org It is plausible that similar intramolecular interactions could influence the preferred shape of this compound.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.0 |

| 2 | 180° | 1.2 |

| 3 | -90° | 2.5 |

This hypothetical data illustrates how different rotational positions (conformers) of the molecule would have varying energy levels, with one being the most stable (lowest energy).

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. For herbicidal carbamates, a common target is the enzyme acetylcholinesterase (AChE). Docking studies of this compound with its putative target enzyme would provide insights into the specific interactions that lead to its inhibitory activity.

The docking process would involve placing the this compound molecule into the active site of the target protein and evaluating the binding affinity using a scoring function. These scoring functions estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. The results would highlight key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound.

Molecular dynamics (MD) simulations provide a time-resolved view of the behavior of a molecule and its interactions with its environment. An MD simulation of this compound in a complex system, such as in solution or bound to its target enzyme, would reveal the dynamic nature of these interactions.

If this compound were simulated in complex with its target enzyme, the MD trajectory would show how the molecule's conformation and its interactions with the protein's active site evolve over time. This could reveal, for instance, the stability of key hydrogen bonds or the role of water molecules in mediating the binding. Such simulations can provide a more realistic and detailed picture of the binding event than static docking studies alone. Advanced techniques like umbrella sampling could be used to calculate the binding free energy, providing a more rigorous prediction of binding affinity.

Cheminformatics and Data Science Applications in this compound Research

Cheminformatics and data science have emerged as indispensable tools in modern agrochemical research, offering powerful methodologies for analyzing and predicting the properties of compounds like this compound. Although specific public-domain studies focusing solely on this compound are scarce, the principles and techniques are widely applied to structurally and functionally similar compounds, such as sulfonylurea herbicides. These computational approaches enable the systematic exploration of chemical space and the development of predictive models for biological activity and selectivity, thereby accelerating the discovery of novel and more effective herbicides.

Chemical Space Exploration of this compound Analogues

Chemical space exploration involves the systematic investigation of a vast array of molecules that are structurally related to a lead compound, in this case, this compound. The goal is to identify analogues with improved properties, such as enhanced efficacy, better selectivity, or more favorable environmental profiles. Given the immense size of the theoretical chemical space, computational methods are essential for navigating it efficiently.

For compounds structurally similar to this compound, such as sulfonylurea herbicides, cheminformatic analyses have been employed to understand the diversity of existing herbicidal molecules and to guide the design of new ones. figshare.comresearchgate.net A key aspect of this exploration is the characterization of herbicide-likeness, which involves defining the physicochemical properties and structural features that are common among active herbicides. researchgate.net By establishing these rules, it is possible to filter large virtual libraries of compounds and prioritize those with a higher probability of exhibiting herbicidal activity. researchgate.net

One approach to exploring the chemical space of herbicide analogues involves scaffold decomposition, where molecules are broken down into their core structures and substituent fragments. figshare.com This allows for a quantitative evaluation of chemical diversity and the identification of novel scaffolds that have not been extensively explored. figshare.com For instance, a comparative analysis of the chemical space of herbicides and pharmaceuticals revealed that herbicides have considerably fewer unique structural fragments, suggesting that there is significant untapped potential for discovering new herbicidal scaffolds by exploring novel chemical space. figshare.comresearchgate.net

Virtual screening is a powerful technique for exploring the chemical space of potential this compound analogues. This can be done through methods like molecular docking, which predicts the binding affinity of a molecule to a target enzyme, or by using predictive models based on machine learning. figshare.com For example, a virtual screening platform could be developed by combining predictive models for herbicidal activity with rules for herbicide-likeness to screen large databases of natural products or synthetic compounds for potential new herbicide candidates. researchgate.net

Table 1: Key Molecular Features for Herbicide-Likeness

| Molecular Feature | Importance in Herbicide Design |

| Number of H-bond acceptors | Influences solubility and binding to the target protein. |

| Number of H-bond donors | Affects membrane permeability and target interaction. |

| LogP (Octanol-water partition coefficient) | A measure of lipophilicity, which impacts absorption and translocation in the plant. |

| Topological Polar Surface Area (TPSA) | Related to the molecule's ability to permeate cell membranes. |

| Relative Polar Surface Area | A descriptor of the polarity of the molecule. |

| Net Charge | Influences the interaction with the biological target and the environment. |

This table is a generalized representation based on studies of various herbicides and may be applicable to the exploration of this compound analogues. researchgate.net

Machine Learning Approaches for Activity and Selectivity Prediction

Machine learning (ML) has become a cornerstone of modern computational chemistry and is increasingly used in the agrochemical industry to predict the activity and selectivity of herbicides. optibrium.comhep.com.cn These models can learn complex relationships between the chemical structure of a molecule and its biological activity, enabling the rapid screening of large numbers of compounds and the prioritization of the most promising candidates for synthesis and testing. optibrium.com

Several machine learning algorithms have been applied to the study of herbicides, with Random Forest (RF) being a particularly popular choice. researchgate.netdntb.gov.ua RF models are capable of handling large and complex datasets and can provide insights into the structure-activity relationships that govern herbicidal activity. researchgate.net For example, RF models have been used to classify herbicides based on their mode of action (MoA) and to predict their selectivity between different weed species. researchgate.netdntb.gov.ua

A significant challenge in developing predictive models for herbicides is the often sparse and incomplete nature of the available data. Deep learning methods, such as Cerella™, have shown promise in overcoming this limitation. optibrium.com These approaches can learn from datasets with missing data by identifying relationships between different experimental endpoints, leading to more accurate predictions of activity and selectivity. optibrium.com This is particularly valuable in the context of herbicide discovery, where data may be available for some compounds against certain weed species but not others. optibrium.com

Multi-parameter optimization is a crucial aspect of modern herbicide design, as it is necessary to simultaneously optimize for multiple properties, such as activity against target weeds and safety for crops. optibrium.com Machine learning models can be integrated into a multi-parameter optimization framework to create a comprehensive scoring profile for each compound. optibrium.com This allows researchers to identify compounds that meet all the desired criteria, rather than optimizing for each property in isolation. optibrium.com

Table 2: Comparison of Machine Learning Models for Herbicide Activity Prediction

| Machine Learning Model | Advantages | Disadvantages | Application in Herbicide Research |

| Random Forest | Robust to overfitting, can handle high-dimensional data, provides feature importance. | Can be computationally intensive, may not be as accurate as deep learning models for very large and complex datasets. | Classification of herbicides by mode of action, prediction of weed selectivity. researchgate.netdntb.gov.ua |

| Deep Learning (e.g., Cerella™) | Can handle sparse and incomplete datasets, can learn complex non-linear relationships, often provides higher accuracy. | Requires large amounts of data for training, can be a "black box" making interpretation difficult. | Improving accuracy in selecting active molecules, predicting activity across different species. optibrium.com |

| Support Vector Machines | Effective in high-dimensional spaces, memory efficient. | Does not perform well on very large datasets, less effective on noisy data. | Classification and regression tasks in QSAR studies. |

| k-Nearest Neighbors | Simple to implement, effective for non-linear data. | Computationally expensive, sensitive to irrelevant features. | Used in 3D-QSAR studies for molecular field analysis. researchgate.net |

This table provides a general overview of machine learning models and their applications in the broader field of herbicide research, which can be extrapolated to the study of this compound.

Non Clinical Metabolic and Environmental Fate Investigations

In Vitro Metabolic Transformations (Non-Human Biological Systems)

In vitro metabolic studies using non-human biological systems, such as liver microsomes or enzyme preparations from plants or soil microorganisms, are employed to identify potential metabolic pathways and metabolites of a compound.

Identification and Characterization of Non-Clinical Metabolites

Enzymatic Systems Involved in Biotransformation

Enzymatic hydrolysis is a significant mechanism for the biotransformation of carbamates in biological systems googleapis.com. Various enzymes, including carboxylesterases and carbamate (B1207046) hydrolases, have been identified in microorganisms and plants that can catalyze the breakdown of carbamate linkages googleapis.comepa.gov. While specific enzymes responsible for Carbasulam metabolism in non-human systems are not detailed in the search results, the presence of a carbamate group suggests that enzymatic hydrolysis mediated by such enzymes is a likely pathway.

Environmental Degradation Pathways

Environmental degradation pathways describe how a chemical compound breaks down in the environment through various processes, including abiotic transformations like photolysis and biotic processes like biodegradation.

Photolytic Degradation Studies

Photolytic degradation, or photodegradation, is the breakdown of a substance by light. This process can occur directly through the absorption of light energy by the compound or indirectly through reactions with photochemically produced species in the environment nih.gov. While specific photolysis data for this compound is not detailed in the search results, studies on other pesticides indicate that photolysis can be a significant degradation pathway, particularly on surfaces exposed to sunlight nih.govfao.orggoogle.com. The rate of photolysis can be influenced by factors such as the presence of photosensitizers and the matrix (e.g., water, soil surface) nih.govfao.org.

Biodegradation Processes in Diverse Environmental Matrices

Biodegradation is the breakdown of organic compounds by microorganisms, such as bacteria and fungi, in environmental matrices like soil and water europa.eunih.gov. This is often a primary mechanism for the removal of organic chemicals from the environment europa.eu. The rate and extent of biodegradation are influenced by factors including the microbial community composition, temperature, moisture content, and the availability of nutrients lu.seresearchgate.net.

For carbamate pesticides, microbial degradation, including enzymatic processes, plays a crucial role googleapis.comnih.gov. Studies on carbaryl (B1668338), for instance, demonstrate degradation by soil microbes nih.gov. While specific data on this compound biodegradation rates in different environmental matrices is limited in the provided information, its classification as a carbamate herbicide suggests that it is susceptible to microbial breakdown in soil and water environments herts.ac.ukscribd.com.

Environmental Persistence and Half-Life Determination in Non-Clinical Contexts

Environmental persistence refers to the length of time a substance remains in a particular environmental compartment before being transported or transformed europa.eu. Pesticide persistence is often described by its half-life (DT₅₀), which is the time it takes for half of the initial amount of the substance to disappear from the environment ufl.eduorst.edu. The half-life can vary significantly depending on the environmental matrix and conditions orst.edu.

The provided information indicates that this compound is an obsolete herbicide and that little is known about its environmental fate herts.ac.uk. One search result mentions soil degradation (aerobic) for this compound is not available herts.ac.uk. Another source, referencing The Pesticide Manual, states that in loamy and humous sandy soils, the DT₅₀ is approximately 34 weeks scribd.com. A DT₅₀ of less than 20 days is considered readily degradable in soil, while a half-life exceeding 100 days in soil categorizes a chemical as persistent justia.comgoogle.comresearchgate.net. Based on the reported DT₅₀ of approximately 34 weeks (which is 238 days), this compound would be considered persistent in these soil types scribd.comresearchgate.net.

Data Table: Environmental Persistence of this compound

| Environmental Matrix | Degradation Process | Half-Life (DT₅₀) | Persistence Category (Based on DT₅₀ in soil) | Source |

| Loamy and Humous Sandy Soils | Aerobic Biodegradation (?) | c. 34 weeks | Persistent (> 100 days) | scribd.com |

Note: The degradation process in the source is listed as "Soil degradation (days) (aerobic)" with no value, but a separate entry provides the DT₅₀ of c. 34 weeks in specific soil types, implying aerobic degradation. herts.ac.ukscribd.com

Advanced Analytical Methodologies for Carbasulam Research

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide valuable information about the molecular structure and functional groups of Carbasulam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds like this compound. youtube.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the types and connectivity of atoms within the molecule. While specific NMR data for this compound were not extensively found in the search results, NMR in general is used for structural confirmation and identifying different forms or related compounds. google.comgoogleapis.comgoogle.com For instance, NMR analysis has been used to determine molar ratios of related compounds and confirm the presence of specific molecules. google.com Different 2D NMR experiments, such as COSY, TOCSY, HMQC, and HMBC, can be employed to gain comprehensive structural information, particularly useful for complex molecules or mixtures. youtube.com

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a widely used technique for identifying and quantifying this compound by measuring the mass-to-charge ratio (m/z) of its ions. youtube.comthermofisher.com This technique is highly sensitive and can be applied to simple and complex mixtures. thermofisher.com MS provides information about the molecular weight of the compound and can also be used to study its fragmentation pattern, which aids in structural confirmation and identification. youtube.com Predicted Collision Cross Section (CCS) values for this compound ions, such as [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, and [M-H]⁻, have been calculated, which can be useful for identification in complex matrices using ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 289.04888 | 161.1 |

| [M+Na]⁺ | 311.03082 | 168.1 |

| [M+NH₄]⁺ | 306.07542 | 165.2 |

| [M+K]⁺ | 327.00476 | 164.5 |

| [M-H]⁻ | 287.03432 | 159.8 |

| [M+Na-2H]⁻ | 309.01627 | 164.1 |

| [M]⁺ | 288.04105 | 161.6 |

| [M]⁻ | 288.04215 | 161.6 |

MS is often coupled with chromatographic techniques like HPLC or GC for enhanced separation and detection of analytes in complex samples. thermofisher.comtubitak.gov.tr

Vibrational Spectroscopy (IR, Raman) for Molecular Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations of this compound. googleapis.comgoogle.com These spectra can be used for identification and to study the molecular characteristics and interactions of the compound. google.comnih.gov IR spectroscopy has been mentioned in the context of product analysis for related compounds. scribd.com While specific IR or Raman spectra for this compound were not detailed, these methods are generally applied to characterize the vibrational modes of molecules, offering insights into their structure and bonding. nih.govnih.govualberta.ca

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from other components in a sample matrix, allowing for its specific detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a leading technique for the determination of carbamate (B1207046) pesticides, including this compound. tubitak.gov.trresearchgate.net HPLC methods involve separating the analyte on a stationary phase using a mobile phase, followed by detection. Various detectors can be coupled with HPLC, such as ultraviolet (UV), diode array, chemiluminescence, fluorescence, and mass spectrometry detectors. tubitak.gov.trresearchgate.net

Method development and validation for HPLC are crucial to ensure the accuracy, precision, selectivity, and reliability of the analytical method. researchgate.netjptcp.comderpharmachemica.comresearchgate.net Validation parameters typically include linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), specificity, robustness, and ruggedness, following guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netjptcp.comresearchgate.netfoliamedica.bg

While specific validated HPLC methods solely for this compound were not detailed in the provided text, the principles of HPLC method development and validation for similar carbamate herbicides like carbofuran (B1668357) and carbimazole (B1668351) are well-established. researchgate.netjptcp.comderpharmachemica.com These methods often involve reversed-phase chromatography using C18 columns and mobile phases consisting of mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol (B129727), detected by UV-Vis spectroscopy at appropriate wavelengths. researchgate.netjptcp.comderpharmachemica.comfoliamedica.bg

Table 2: Example HPLC Parameters for a Carbamate Herbicide (Carbofuran)

| Parameter | Value |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Orthophosphate (60:40), pH 5.8 derpharmachemica.com or Potassium Dihydrogen Phosphate:Acetonitrile (80:20) researchgate.net |

| Flow Rate | 1.0 µL/min derpharmachemica.com or 0.8 mL/min researchgate.net |

| Detection Wavelength | 282 nm derpharmachemica.com or 273 nm researchgate.net |

| Retention Time | 4.052 min derpharmachemica.com or 2.876 min researchgate.net |

| Linearity Range | 7.5 µg to 75 µg derpharmachemica.com or 10 to 50 µg/mL researchgate.net |

| Regression Coefficient | 0.999 derpharmachemica.com or 0.995 researchgate.net |

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is suitable for separating and analyzing volatile organic compounds. chromtech.comresearchgate.net For compounds that are not sufficiently volatile or thermally stable, derivatization techniques are employed to convert them into more suitable forms for GC analysis. chromtech.comobrnutafaza.hr Common derivatization methods for GC include silylation, acylation, and alkylation, which modify functional groups to increase volatility, improve selectivity, and enhance detectability. chromtech.comobrnutafaza.hr

While direct information on the GC analysis of this compound or its volatile derivatives was not specifically found, GC is a standard technique in pesticide analysis, and derivatization would be a necessary step if this compound itself is not volatile enough for GC. epa.gov GC is often coupled with mass spectrometry (GC-MS) for definitive identification and quantification of analytes, including volatile metabolites or degradation products. nih.gov

Chiral Separation Techniques for Enantiomeric Purity Assessment

Chiral separation plays a crucial role in assessing the enantiomeric purity of compounds that exist as stereoisomers. A molecule is considered chiral if it is non-superimposable on its mirror image googleapis.com. This compound is listed among various pesticidal compounds in patents that discuss chiral separation techniques, particularly using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. googleapis.comoapi.intgoogle.com

Specific chiral columns mentioned in the context of separating enantiomers of related compounds or mixtures containing this compound include CHIRALPAK IA and CHIRALPAK ZWIX(+) oapi.intgoogle.com. For instance, a chiral HPLC method for separating enantiomers of a compound utilized a CHIRALPAK ZWIX(+) column (3 μm particle size, 3 mm × 150 mm dimension) with a mobile phase comprising a mixture of acetonitrile, methanol, water, formic acid, and diethylamine, at a flow rate of 0.5 mL/min and a temperature of 25°C. google.com Another separation method employed a Chiral Technologies INC Chiral Pak 1A column (5 μm, 4.6 X 250 mm) with an isocratic flow rate of 1.0 mL/min using n-hexane and iso-propyl alcohol as eluents. oapi.int

While these examples demonstrate the applicability of chiral HPLC techniques to compounds within the broader chemical space that includes this compound, specific detailed research findings on the chiral separation of this compound enantiomers were not prominently available in the surveyed literature. The potential for this compound to exhibit chirality and the relevance of these separation techniques would depend on its specific molecular structure and the presence of a stereogenic center.

Electrochemical Analytical Approaches

Electrochemical methods offer sensitive and cost-effective alternatives for the analysis of various organic compounds, including pesticides. Techniques such as differential pulse voltammetry, square wave voltammetry (SWV), and amperometry have been frequently employed for the determination of carbamate pesticides. researchgate.nettubitak.gov.tr

Research on related carbanilate herbicides, such as phenmedipham (B1680312) (which is in the same group as this compound), has demonstrated the successful application of voltammetric techniques. researchgate.nettubitak.gov.tr For example, the voltammetric determination of phenmedipham was achieved using a multiwalled carbon nanotube paste electrode. researchgate.nettubitak.gov.tr Cyclic voltammetry (CV) was utilized to investigate the electrochemical behavior, revealing an irreversible oxidation peak for phenmedipham at +1320 mV (vs. Ag/AgCl). researchgate.net Optimization of voltammetric parameters such as accumulation potential and time, frequency, pulse amplitude, step potential, and pH is crucial for enhancing the sensitivity and selectivity of these methods. researchgate.net

While direct electrochemical studies specifically focused on this compound were not extensively found in the provided search results, the successful application of voltammetric methods to structurally related carbanilate herbicides suggests that similar electrochemical approaches, potentially involving modified electrodes to enhance sensitivity and selectivity, could be developed for the analysis of this compound.

Method Validation and Quality Assurance in Analytical Research

Method validation and quality assurance are fundamental aspects of analytical research, ensuring the reliability, accuracy, and consistency of results. The validation process typically follows established guidelines, such as those provided by the ICH (International Council for Harmonisation) nih.gov. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components that may be present in the sample. nih.gov

Linearity and Range: Demonstrating that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). nih.gov

System Suitability: Tests performed before or during the analysis to ensure that the entire analytical system is performing correctly. nih.gov

For pesticide analysis, including compounds like this compound, the use of high-purity analytical reference standards is essential for method development and validation. epa.govepa.gov These standards, often available in limited quantities, are used to prepare solutions of known concentrations for calibration and quality control purposes. epa.gov The purity of the reference standard is a critical factor in ensuring the accuracy of the analytical method. epa.gov

Quality assurance in analytical research involving this compound would involve adherence to standard operating procedures, proper sample handling and storage, regular calibration of instruments, and participation in proficiency testing programs where available. The validation process confirms that the chosen analytical method is suitable for its intended purpose, providing confidence in the generated data for research or monitoring applications.

Patent Landscape Analysis and Intellectual Property Research

Trends in Carbasulam-Related Patent Filings

Geographical Distribution of Patent Activity

The geographical distribution of patent filings for a compound like this compound highlights the regions where the most significant research and commercial interest exists. Patent applications are typically filed in jurisdictions where protection is sought for inventions mdpi.comuspto.gov. While a specific global distribution map for this compound patents was not found, patent activity in the broader agrochemical field often sees significant contributions from major agricultural regions and countries with strong chemical industries. General trends in patent filings indicate that Asia, particularly China, Japan, and the Republic of Korea, accounts for a substantial share of global patent applications wipo.int. The United States and European countries also remain key players in patenting activity across various technologies wipo.intepo.org. The presence of this compound in patent documents originating from different patent authorities (e.g., US, WO, CN, EP, AU) suggests a distribution of patenting efforts across multiple regions googleapis.comjustia.comscribd.comgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.commysciencework.comgoogleapis.comepo.orggoogleapis.comgoogleapis.comgoogle.comgoogleapis.comepo.orggoogleapis.comgoogle.co.injustia.comoapi.intgoogleapis.com.

While specific quantitative data on the geographical distribution of this compound-specific patent filings was not available, the presence of patents mentioning this compound across various patent offices (e.g., USPTO, WIPO, EPO, CNIPA) indicates a global interest in technologies involving this compound.

Evolution of Patented Technologies and Applications

The evolution of patented technologies related to this compound reflects advancements in its synthesis, formulation, and application in controlling unwanted vegetation. Early patents likely focused on the basic compound and its initial herbicidal uses. Over time, patenting has likely shifted towards more refined aspects, such as improved synthesis methods for higher purity or yield, novel formulations for enhanced efficacy or reduced environmental impact, and expanded or synergistic applications in combination with other agrochemicals mewburn.comjustia.com. The inclusion of this compound in patents for synergistic herbicidal compositions exemplifies this evolution, indicating research into combinations that offer broader spectrum control or allow for reduced application rates mysciencework.comjustia.com. Patents also show this compound being explored in various herbicidal compositions and methods for controlling weeds in specific crops or environments justia.comscribd.comgoogleapis.com.

Analysis of Key Patented Inventions and Claims

An analysis of key patented inventions and their claims provides a deeper understanding of the specific innovations being protected in the this compound landscape. This involves examining the technical details disclosed in patent documents.

Novel Synthetic Processes

Patents related to novel synthetic processes for this compound would focus on new or improved methods for manufacturing the compound. These inventions aim to address challenges in existing synthesis routes, such as improving yield, purity, efficiency, or reducing environmental impact mewburn.com. While a specific patent detailing a novel synthetic process solely for this compound was not prominently found in the search results, patents in the chemical field often claim specific reaction steps, catalysts, or purification methods. For example, patents related to the synthesis of other agrochemicals like carbosulfan (B1218777) illustrate the level of detail provided in claiming synthetic processes, including specific reagents, solvents, and reaction conditions google.com. Similarly, patents for the synthesis of other complex molecules detail multi-step processes, including esterification, coupling, and cyclization reactions google.co.ingoogleapis.com. Innovations in this compound synthesis would likely follow a similar pattern, claiming specific chemical routes or parameters that offer advantages over existing methods.

Innovative Formulations (Excluding Dosage and Administration Specifics)

Patented formulations involving this compound focus on how the active ingredient is prepared and delivered, excluding specific application rates or methods (dosage and administration). These innovations aim to improve the stability, solubility, dispersibility, or efficacy of this compound, or to create new product types. Examples of patented formulations in the agrochemical field include suspension concentrates, oily suspensions, and compositions utilizing specific dispersants or adjuvants google.comgoogleapis.comjustia.comjustia.comgoogle.com. Patents might claim specific combinations of this compound with surfactants, thickeners, or other inert ingredients that provide desirable properties to the final product, such as improved storage stability or water-dispersibility googleapis.comjustia.com. The development of synergistic herbicidal compositions by combining this compound with other active ingredients also falls under innovative formulations, aiming for enhanced weed control mysciencework.comjustia.com.

Emerging Biological Applications (Excluding Clinical Trial Data)

Patents disclosing emerging biological applications for this compound would describe new uses or targets for the compound, beyond its established herbicidal activity, but without including data from clinical trials. These could involve controlling different types of pests or weeds, or exhibiting other biological effects. While this compound is primarily known as a herbicide herts.ac.uk, patent documents show it listed among compounds considered for various pesticidal compositions epo.orgoapi.int. Patents may claim the use of this compound in combination with other pesticides for broader-spectrum control or for managing resistance mysciencework.comjustia.com. The context of this compound being mentioned alongside fungicides, insecticides, and other herbicides in patent literature suggests ongoing exploration of its utility in various pest management strategies googleapis.comjustia.comscribd.comgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.commysciencework.comgoogleapis.comepo.orggoogleapis.comgoogleapis.com. These patents highlight the potential for this compound to be part of integrated pest management approaches or to have applications against a wider range of biological targets than initially recognized, as claimed within the scope of the patent without reliance on clinical data.

Comparative Analysis of Academic and Industrial Patenting Strategies

Analyzing the patent landscape surrounding a specific chemical compound like this compound requires examining the intellectual property (IP) strategies employed by different entities, primarily academic institutions and industrial corporations. While comprehensive, publicly available comparative data specifically detailing academic versus industrial patenting strategies solely for this compound is limited in the provided search results, general trends within the agrochemical sector and the presence of this compound in various patents offer insights into these differing approaches.

Industrial entities, particularly large agrochemical companies, typically pursue robust and extensive patent portfolios covering novel compounds, formulations, methods of use, and manufacturing processes. Their patenting strategies are often driven by commercial objectives, aiming to secure market exclusivity, protect significant investments in research and development, and establish a competitive advantage. Patents held by industrial players in the agrochemical sector often focus on broad claims encompassing various applications and combinations, as seen in patents mentioning this compound alongside other herbicides in synergistic compositions or methods for weed control justia.comgoogle.comgoogle.comregulations.govgoogle.comdrugpatentwatch.comgoogleapis.comgoogleapis.commysciencework.comgoogle.comgoogle.com. This approach seeks to maximize the scope of protection and potential revenue streams. Industrial patenting in this field is characterized by strategic management of portfolios, including international filings and consideration of patent term extensions mondaq.com. The agrochemical industry is highly competitive, making strong patent protection critically important for market exclusivity hgf.com.

Academic institutions, on the other hand, often focus on patenting fundamental discoveries, novel chemical structures, or innovative biological mechanisms. Their patenting strategies may be driven by the desire to disseminate knowledge, attract research funding, and facilitate the translation of research into practical applications through licensing or collaboration with industry. While academic institutions are active in patenting in the broader agrifood and chemical sectors wipo.intwipo.intpatentpc.com, specific instances of academic patenting focused solely on this compound were not prominently found in the provided search results. Academic involvement in agrochemical IP is often highlighted in the context of research and development, sometimes leading to co-authored patents or partnerships with industry patentpc.com. Challenges for academic inventors can include navigating prior art issues, such as public disclosure of research findings, which necessitates careful management of secrecy agreements mondaq.com.

The nature of this compound as an older, potentially obsolete herbicide herts.ac.ukscribd.com might influence the current patent landscape surrounding it. Newer patents mentioning this compound tend to include it as one component among many in novel compositions or methods, rather than focusing on the compound itself justia.comgoogle.comgoogle.comregulations.govgoogle.comdrugpatentwatch.comgoogleapis.comgoogleapis.commysciencework.comgoogle.comgoogle.com. This suggests that while the compound may have been subject to foundational patents by its original developer (possibly industrial, given its history as a synthetic herbicide herts.ac.uk), current patenting activity related to this compound appears to be more focused on its inclusion in multi-component systems or novel applications, likely driven by industrial formulation and application innovation.

General trends in agrochemical patenting indicate a strong dominance of industrial actors in terms of patent volume wipo.int. While academic research contributes significantly to the foundational science, the patenting and commercialization of agrochemical products are largely led by the industry. Collaborative efforts between academia and industry can lead to joint patenting, leveraging academic research expertise and industrial development and commercialization capabilities patentpc.com.

Future Research Directions and Emerging Paradigms

Investigation of Unexplored Biological Targets

While Carbasulam is primarily recognized as an ACCase inhibitor, the full spectrum of its biological interactions may not be completely understood. ACCase is a crucial enzyme involved in fatty acid metabolism, and its inhibition can have significant effects on plant growth nih.govnih.gov. However, compounds can sometimes interact with multiple biological targets, leading to intended or unintended effects.

Future research could focus on systematically investigating unexplored biological targets of this compound. This could involve:

In silico target prediction: Utilizing computational methods and large biological databases to predict potential off-target interactions based on this compound's chemical structure cam.ac.uknih.govbohrium.com. These predictive models can analyze structural similarities to compounds known to interact with various biological targets, suggesting new proteins or pathways that this compound might influence.

High-throughput screening (HTS): Employing HTS assays against a broad range of enzyme panels, receptors, and cellular pathways to empirically identify novel interactions cam.ac.uk. This unbiased approach can reveal unexpected biological activities of this compound that were not predicted based on its known mode of action.

Phenotypic screening: Observing the effects of this compound on various biological systems (e.g., different organisms, cell types) at a phenotypic level and then using '-omics' approaches to deconstruct the underlying molecular mechanisms responsible for the observed effects.

Identifying unexplored biological targets could lead to the discovery of new potential applications for this compound or its derivatives beyond weed control, or provide a more complete picture of its biological impact.

Integration of Synthetic Biology Approaches for this compound Production

The synthesis of chemical compounds traditionally relies on multi-step chemical processes that can sometimes be resource-intensive and generate significant waste. Synthetic biology offers an alternative paradigm by engineering biological systems, such as microorganisms, to produce chemicals through biological pathways nih.govfrontiersin.orgrsc.orgbiodiversity-science.netdrugbank.comnih.govgenomebc.caweforum.orgted.com.

Integrating synthetic biology approaches for this compound production could involve:

Engineering microbial cell factories: Modifying bacteria, yeast, or other microorganisms to express the necessary enzymes and metabolic pathways for the biosynthesis of this compound or its key precursors. This could potentially lead to more efficient and sustainable production processes compared to traditional chemical synthesis.

Pathway engineering: Designing and optimizing artificial metabolic pathways within microorganisms to channel metabolic flux towards the production of this compound. This might involve introducing genes from different organisms or modifying existing pathways.

Biocatalysis: Identifying or engineering enzymes that can perform specific chemical transformations required for this compound synthesis under milder, more environmentally friendly conditions. These enzymes could then be used in vitro or within engineered organisms.

While specific research on the synthetic biology production of this compound was not found, the successful application of these techniques for other complex molecules, including intermediates of herbicides like glyphosate, demonstrates the potential for this approach genomebc.caacs.org.

Applications of Systems Biology and Multi-Omics Data in this compound Studies

Understanding the complex interactions of a chemical compound within a biological system requires a holistic approach. Systems biology and multi-omics technologies enable the comprehensive analysis of biological molecules (such as genes, transcripts, proteins, and metabolites) within a system in response to a stimulus, providing a global view of the biological response bohrium.comfrontiersin.orgeurekalert.orgbiochemjournal.comfrontiersin.orgnih.gov.

Applying systems biology and multi-omics data to this compound studies could involve:

Transcriptomics: Analyzing changes in gene expression levels in target or non-target organisms exposed to this compound to understand the molecular pathways affected by the compound frontiersin.orgnih.govnih.gov.

Proteomics: Studying alterations in protein abundance and modifications to identify the proteins that are directly or indirectly interacting with this compound or are part of the affected pathways.

Metabolomics: Profiling changes in metabolite levels to understand the metabolic consequences of ACCase inhibition and identify other metabolic pathways that are impacted frontiersin.orgnih.govnih.gov.

Integrated multi-omics analysis: Combining data from multiple omics layers to build comprehensive models of the biological system's response to this compound, revealing complex interactions and regulatory networks bohrium.comfrontiersin.orgeurekalert.orgbiochemjournal.comfrontiersin.orgnih.gov.

These approaches could provide a deeper understanding of this compound's mode of action, the mechanisms of resistance development in weeds, and its potential effects on non-target organisms at a molecular level.

Advanced Predictive Modeling and Artificial Intelligence for Drug Discovery

The application of AI and predictive modeling to this compound research could include:

Virtual screening: Using AI models to screen large libraries of chemical compounds (including derivatives of this compound) for predicted activity against known or potential new biological targets cam.ac.uknih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing models that correlate structural features of this compound and its analogs with their biological activity, allowing for the prediction of the efficacy of new, un Mansoura compounds agfundernews.com.

De novo molecular design: Utilizing generative AI models to design novel chemical structures inspired by this compound's scaffold, with predicted improved properties such as higher efficacy, better selectivity, or reduced environmental impact nih.govagfundernews.com.

Predicting environmental fate and toxicity: Employing predictive models to assess the persistence, degradation pathways, and potential toxicity of this compound and its derivatives in the environment, aiding in the design of more sustainable alternatives chemcopilot.comresearchgate.net.

These computational approaches can significantly accelerate the research and development process, guiding experimental efforts towards the most promising avenues.

Green Chemistry and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, promoting environmental sustainability nih.govrsc.orgacs.orgnih.govresearchgate.netresearchgate.netpacb.comepa.govresearchgate.netnih.govmdpi.com. Given that this compound is a synthetic compound, applying green chemistry principles to its synthesis is a relevant future research direction.

Sustainable synthesis of this compound could involve:

Exploring alternative synthetic routes: Investigating and developing new chemical synthesis pathways that utilize less hazardous reagents and solvents, reduce the number of synthesis steps, and minimize waste generation nih.govrsc.orgpacb.comepa.govresearchgate.net.

Using greener solvents: Replacing traditional organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents nih.govresearchgate.net.

Implementing catalytic methods: Developing or utilizing highly efficient and selective catalytic processes (including biocatalysis) to facilitate the synthesis of this compound under milder reaction conditions nih.govrsc.orgepa.govresearchgate.net.

Maximizing atom economy: Designing synthetic routes where a higher proportion of the atoms from the starting materials are incorporated into the final product, thereby reducing waste nih.govresearchgate.net.

Focusing on green chemistry principles in the synthesis of this compound or related compounds aligns with the growing global emphasis on sustainable chemical production and could lead to more environmentally responsible manufacturing processes.

Future research directions for this compound, while building upon its historical context as an herbicide, lie in leveraging cutting-edge scientific paradigms to explore its potential in new ways, understand its interactions comprehensively, and develop more sustainable approaches related to its chemistry.

Q & A

Q. What protocols enhance reproducibility in this compound synthesis studies?

- Methodological Answer : Detail reaction parameters (e.g., catalyst purity, solvent grade) in a stepwise supplementary protocol. Use NMR and X-ray crystallography to verify compound identity, referencing spectral libraries for cross-validation. Include failure analyses (e.g., unsuccessful synthetic routes) to guide future optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.